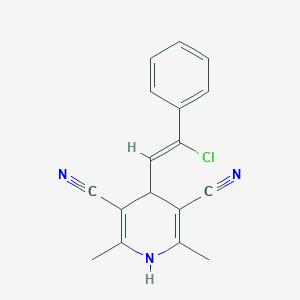![molecular formula C15H15NO2 B396808 2-hydroxy-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B396808.png)
2-hydroxy-N-[(1S)-1-phenylethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-[(1S)-1-phenylethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-hydroxybenzyl moiety, with an (S)-alpha-methylbenzyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(1S)-1-phenylethyl]benzamide typically involves the reaction of (S)-alpha-methylbenzylamine with salicylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N-[(1S)-1-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of N-[(S)-alpha-Methylbenzyl]-2-aminobenzylamine.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Aplicaciones Científicas De Investigación
2-hydroxy-N-[(1S)-1-phenylethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-[(1S)-1-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[®-alpha-Methylbenzyl]-2-hydroxybenzamide: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Benzyl-2-hydroxybenzamide: Lacks the alpha-methyl group, resulting in different reactivity and applications.
N-Phenyl-2-hydroxybenzamide:
Uniqueness
2-hydroxy-N-[(1S)-1-phenylethyl]benzamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (S)-alpha-methylbenzyl substituent differentiates it from other benzamide derivatives, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28g/mol |
Nombre IUPAC |
2-hydroxy-N-[(1S)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C15H15NO2/c1-11(12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)17/h2-11,17H,1H3,(H,16,18)/t11-/m0/s1 |
Clave InChI |
XCKFSPDEIVZBOH-NSHDSACASA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(1-pyrrolidinyl)-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B396725.png)
![3-[(2,5-Dimethoxyphenyl)sulfanyl]-1-(4-methoxyphenyl)-3-phenyl-1-propanone](/img/structure/B396726.png)
![2-(3,5-dichlorophenyl)-1-(3-fluorophenyl)-4,5-dihydro-2H-benzo[e]indazole](/img/structure/B396727.png)
![1-(2,4-Dichlorophenyl)-3-[(2,5-dimethoxyphenyl)sulfanyl]-3-phenyl-1-propanone](/img/structure/B396728.png)
![2-[4-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-5-(3,5-difluorophenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B396729.png)
![4-[4-(2,4-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]morpholine](/img/structure/B396730.png)
![2-{5-(3-chlorophenyl)-4-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-pyrazol-1-yl}pyridine](/img/structure/B396731.png)
![1-(3-bromophenyl)-2-(4-methylphenyl)-4,5-dihydro-2H-benzo[e]indazole](/img/structure/B396733.png)
amino]acetic acid](/img/structure/B396740.png)

![4-[2-Chloro-2-(4-ethylphenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B396746.png)
![5-[1-(3-chlorophenyl)-5-(2-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B396748.png)
![Dimethyl 4-[2-chloro-2-(4-methylphenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B396754.png)
![4-(3-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B396755.png)
